
2-Chloro-3-nitropyridin-4-OL
Overview
Description
2-Chloro-3-nitropyridin-4-OL is a chemical compound with the molecular formula C5H3ClN2O3 . It has a molecular weight of 174.54 . It is a solid substance and is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of this compound can be achieved from 2,4-dichloro-3-nitropyridine . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .Molecular Structure Analysis
The molecular structure of this compound can be found in databases like PubChem . For a more detailed analysis, studies have been conducted on the optimized molecular structures, vibrational wavenumbers, atomic charges, molecular electrostatic potentials, NBO, electronic properties, (1)H NMR and (13)C NMR chemical shifts for the molecules .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 174.54 . The storage temperature is recommended to be between 2-8°C under an inert atmosphere . The boiling point is predicted to be 408.2±40.0 °C and the density is predicted to be 1.664±0.06 g/cm3 .Scientific Research Applications
Structural Analysis and Molecular Packing
2-Chloro-3-nitropyridin-4-ol and its derivatives exhibit interesting structural characteristics, such as coplanarity between nitro groups and the aromatic ring, contributing to unique molecular packing patterns. For instance, a study on 2-Chloro-4-nitropyridine N-oxide highlighted the herringbone pattern in its molecular packing, devoid of short contacts, hydrogen bonds, or π–π interactions (Sarah K Shafer et al., 2018).
Spectroscopic and Optical Properties
The spectroscopic and optical properties of derivatives of this compound have been explored, revealing insights into their structural features and potential applications in material science. A notable example is the synthesis and analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, which showed distinct absorption and fluorescence properties, potentially useful for optical applications (Marijana Jukić et al., 2010).
Chemical Synthesis and Reactivity
The compound's reactivity and versatility in chemical synthesis have been demonstrated through various studies. For example, an efficient method for the p-Methoxybenzylation of hydroxy groups using a derivative of this compound was developed, showcasing the compound's utility in the synthesis of protected alcohols (Masakazu Nakano et al., 2001). Additionally, investigations into the ring-opening reactions of this compound derivatives provide valuable insights into their chemical behavior and potential applications in creating novel organic molecules (L. W. Haynes et al., 2007).
Electronic and NLO Properties
Studies on the electronic properties and natural bond orbital (NBO) analysis of this compound derivatives have contributed to understanding their electronic structures and potential as nonlinear optical (NLO) materials. For instance, the investigation of structure, vibrational, electronic, NBO, and NMR analyses of related compounds emphasizes their reactivity and stability, offering prospects for applications in electronic materials (G. Velraj et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2-chloro-3-nitropyridin-4-ol belongs, are known to interact with various biological targets .
Biochemical Pathways
Nitropyridines have been used to synthesize a variety of compounds, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, but specific information for this compound is currently unavailable .
Result of Action
Nitropyridines are known to be involved in a variety of chemical reactions, suggesting that they may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2-Chloro-3-nitropyridin-4-OL plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and detoxification processes. For instance, it can act as a substrate for enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics . The interactions between this compound and these enzymes are typically characterized by the formation of enzyme-substrate complexes, leading to the subsequent metabolism of the compound.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . For example, this compound can modulate the expression of genes involved in the antioxidant response, thereby affecting cellular metabolism and homeostasis. Additionally, it may impact cell viability and proliferation, depending on the concentration and exposure duration.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes, such as those in the cytochrome P450 family . This inhibition can lead to alterations in the metabolism of other compounds and affect cellular detoxification processes. Additionally, this compound can bind to DNA and proteins, potentially causing changes in gene expression and protein function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions (2-8°C) but may degrade under prolonged exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes. At higher doses, it can induce toxic effects, such as oxidative stress and inflammation . Threshold effects have been observed, where a specific dosage level triggers significant biological responses, including alterations in metabolic pathways and cellular damage.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism . It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and reduction. These metabolic processes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound can affect its biological activity and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with DNA and nuclear proteins . Post-translational modifications, such as phosphorylation, may also influence its targeting to specific cellular compartments. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
properties
IUPAC Name |
2-chloro-3-nitro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-5-4(8(10)11)3(9)1-2-7-5/h1-2H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJVVCCIZKLJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671914 | |
| Record name | 2-Chloro-3-nitropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
629655-23-8 | |
| Record name | 2-Chloro-3-nitropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




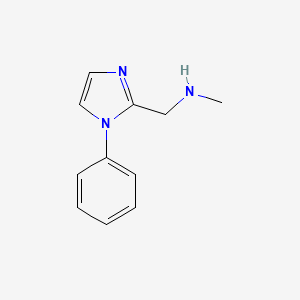
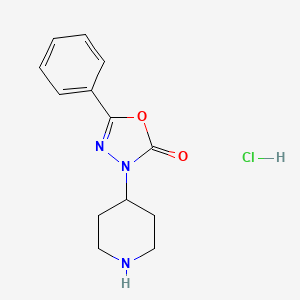
![[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1418757.png)
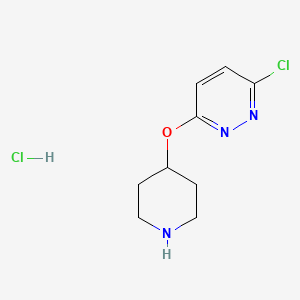
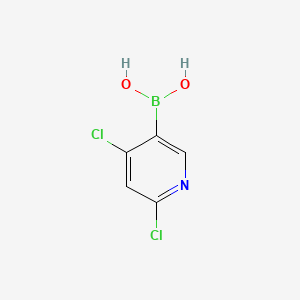
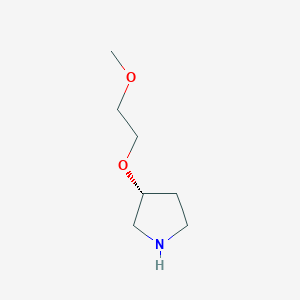
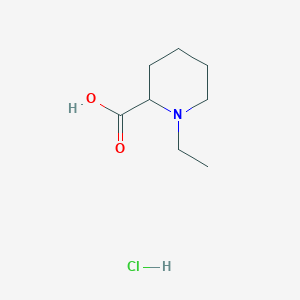
![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1418766.png)


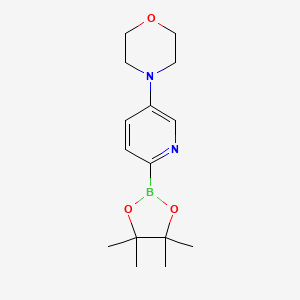
![(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1418775.png)
